Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy- Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 112010-92-1
VCID: VC0046818
InChI: InChI=1S/C17H19NO5/c1-22-13-8-11(15(19)10-6-4-3-5-7-10)12(9-14(13)23-2)16(20)17(18)21/h3-9,15-16,19-20H,1-2H3,(H2,18,21)
SMILES: COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC
Molecular Formula: C17H19NO5
Molecular Weight: 317.34 g/mol

Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy-

CAS No.: 112010-92-1

Main Products

VCID: VC0046818

Molecular Formula: C17H19NO5

Molecular Weight: 317.34 g/mol

Benzeneacetamide,  -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy- - 112010-92-1

CAS No. 112010-92-1
Product Name Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy-
Molecular Formula C17H19NO5
Molecular Weight 317.34 g/mol
IUPAC Name 2-hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide
Standard InChI InChI=1S/C17H19NO5/c1-22-13-8-11(15(19)10-6-4-3-5-7-10)12(9-14(13)23-2)16(20)17(18)21/h3-9,15-16,19-20H,1-2H3,(H2,18,21)
Standard InChIKey ZOMWRXBGGDBLDN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC
Canonical SMILES COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC
Synonyms Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy-
PubChem Compound 13801424
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator